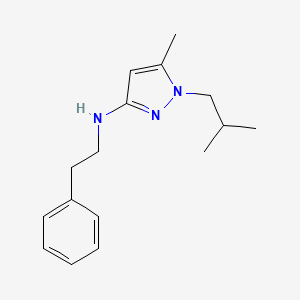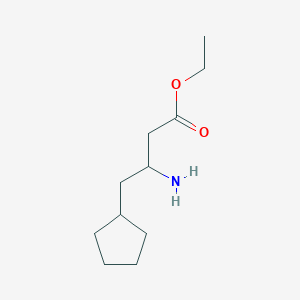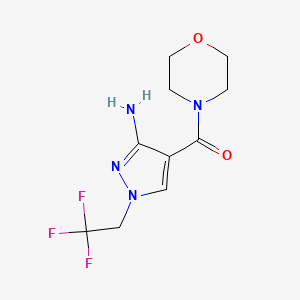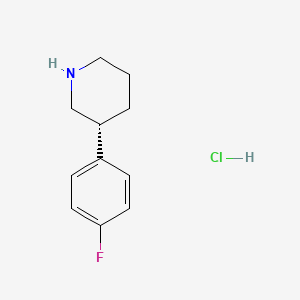
5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes a methyl group, a 2-methylpropyl group, and a 2-phenylethyl group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and physical properties.
科学的研究の応用
5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with similar structural features.
3,5-dimethylpyrazole: Another pyrazole compound with different substitution patterns.
1,3-diphenylpyrazole: A structurally related compound with phenyl groups attached to the pyrazole ring.
Uniqueness
5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, 2-methylpropyl, and 2-phenylethyl groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H23N3 |
|---|---|
分子量 |
257.37 g/mol |
IUPAC名 |
5-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H23N3/c1-13(2)12-19-14(3)11-16(18-19)17-10-9-15-7-5-4-6-8-15/h4-8,11,13H,9-10,12H2,1-3H3,(H,17,18) |
InChIキー |
SCRURYAIZHYXBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(C)C)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11737722.png)


![1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737738.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11737748.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737760.png)
![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737766.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737778.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737782.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737788.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737789.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737797.png)

![1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11737800.png)
